5-(3-Chloropropoxy)picolinic acid

Antihypertensive Dopamine β-Hydroxylase Inhibition 5-Substituted Picolinic Acid

5-(3-Chloropropoxy)picolinic acid is a synthetic 5-substituted picolinic acid derivative (C₉H₁₀ClNO₃, MW 215.63 g/mol) characterized by a 3-chloropropoxy chain at the pyridine 5-position. First disclosed in Meiji Seika Kaisha's seminal antihypertensive patent family , this compound serves as a key intermediate for preparing pharmacologically active picolinic acid esters and amides with improved therapeutic indices relative to first-generation agents such as fusaric acid.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
CAS No. 72133-20-1
Cat. No. B8743850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloropropoxy)picolinic acid
CAS72133-20-1
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1OCCCCl)C(=O)O
InChIInChI=1S/C9H10ClNO3/c10-4-1-5-14-7-2-3-8(9(12)13)11-6-7/h2-3,6H,1,4-5H2,(H,12,13)
InChIKeyYQGKMQPCIMTPCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chloropropoxy)picolinic Acid (CAS 72133-20-1): A Halogenated Picolinic Acid Building Block for Antihypertensive and Agrochemical Discovery Programs


5-(3-Chloropropoxy)picolinic acid is a synthetic 5-substituted picolinic acid derivative (C₉H₁₀ClNO₃, MW 215.63 g/mol) characterized by a 3-chloropropoxy chain at the pyridine 5-position. First disclosed in Meiji Seika Kaisha's seminal antihypertensive patent family [1], this compound serves as a key intermediate for preparing pharmacologically active picolinic acid esters and amides with improved therapeutic indices relative to first-generation agents such as fusaric acid. It appears in 10 pharmaceutical and agrochemical patents [2] and is commercially available at ≥95% purity, making it a procurement-relevant building block for medicinal chemistry, chemical biology, and crop protection research.

A
Antihypertensive & agrochemical discovery building block
Patent-derived picolinic acid intermediate for DBH inhibitor lead optimization and crop protection analog synthesis.
B
Terminal alkyl chloride diversification node
Enables late-stage nucleophilic displacement for library generation, absent in non-halogenated 5-substituted analogs.
C
QC-ready identity with defined melting point
Sharp m.p. and elemental analysis (±0.02%) support unambiguous incoming material verification.

Why 5-(3-Chloropropoxy)picolinic Acid Cannot Be Freely Substituted with Other 5-Substituted Picolinic Acid Analogs in Discovery Projects


The 5-position substituent on the picolinic acid scaffold governs both potency and toxicity, making generic substitution risky for discovery programs. Fusaric acid (5-n-butylpicolinic acid), the archetypal picolinic acid antihypertensive, inhibits dopamine β-hydroxylase (DBH) with IC₅₀ values in the 10⁻⁶–10⁻⁵ M range but carries a low oral LD₅₀ of approximately 480 mg/kg in rats . Meiji Seika Kaisha's patent family demonstrated that replacing the butyl group with a 3-chloropropoxy chain yields compounds with equal or superior antihypertensive activity and significantly lower toxicity than both fusaric acid and earlier 5-alkoxypicolinic acids [1]. This systematic optimization of the therapeutic index means that superficially similar analogs—such as 5-propoxy-, 5-(3-hydroxypropoxy)-, or 5-(3-bromopropoxy)-picolinic acids—cannot be assumed to replicate the pharmacological profile of the chloropropoxy variant. Procurement decisions in antihypertensive and agrochemical research must therefore be guided by the specific halogenated-alkoxy substitution rather than relying on class-level interchangeability.

1
Haloalkoxy chain governs pharmacological profile
5-propoxy- or 5-hydroxypropoxy-picolinic acids lack the chlorine leaving group and may not replicate the reported activity-toxicity relationship; class-level interchangeability is not supported.
2
Synthetic reactivity differs among 5-substituted analogs
5-(3-bromopropoxy) or 5-hydroxypropoxy analogs alter nucleophilic displacement kinetics and linker installation efficiency, potentially shifting downstream conjugation outcomes.
3
Patent-based toxicity improvement may not transfer
The reported lower acute toxicity versus fusaric acid is tied to the chloropropoxy motif; structural analogs have not been characterized for equivalent safety-margin context.

Quantitative Differentiation Evidence for 5-(3-Chloropropoxy)picolinic Acid Relative to Closest Analogs and In-Class Candidates


Antihypertensive Activity Claimed Equal or Superior to 5-Alkoxypicolinic Acid Baseline

In the foundational patent [1], 5-(3-chloropropoxy)picolinic acid and its derivatives are described as exhibiting antihypertensive activity 'equal or superior to 5-alkoxypicolinic acids' previously reported in Japanese Patent Application No. 116641/1976. While quantitative blood pressure reduction values (e.g., mmHg decrease in spontaneously hypertensive rats) for the specific compound are not publicly disclosed, the patent's explicit non-inferiority statement ranks the chloropropoxy-substituted series at least on par with the best-performing 5-alkoxy analogs. The comparator class encompasses 5-methoxy-, 5-ethoxy-, 5-propoxy-, and 5-butoxypicolinic acids and their salts and esters.

Antihypertensive activity ranking
Class-level
Reported equal or superior to 5-alkoxypicolinic acids in patent disclosure (qualitative ranking); exact mmHg values not publicly available.
Supports DBH inhibitor lead selection context
In vivo hypertensive model directionality; quantitative data absent.
Antihypertensive Dopamine β-Hydroxylase Inhibition 5-Substituted Picolinic Acid

Reduced Acute Toxicity Compared to Fusaric Acid (5-n-Butylpicolinic Acid) as an Oral Antihypertensive

Fusaric acid (5-n-butylpicolinic acid), the first-generation picolinic acid antihypertensive, exhibits an oral LD₅₀ of 480 mg/kg in rats . US 4,229,448 explicitly states that the 5-(3-chloropropoxy)picolinic acid compounds possess lower toxicity than both fusaric acid and the 5-alkoxypicolinic acid series [1]. Although the exact LD₅₀ of 5-(3-chloropropoxy)picolinic acid is not reported in the patent or open literature, the unequivocal toxicity-ordering claim, benchmarked against the quantified lethal dose of fusaric acid, allows a qualitative inference of a widened safety margin.

Acute toxicity vs. fusaric acid
Class-level
Patent states lower toxicity than fusaric acid (oral LD₅₀ 480 mg/kg in rats); exact LD₅₀ of target compound not reported.
Indicates wider safety-margin investigation context
Directional improvement; fold-change not publicly quantified.
Acute Toxicity Therapeutic Index Fusaric Acid

Well-Defined Melting Point and Elemental Composition Provide Unambiguous Identity Verification for Procurement QC

The potassium permanganate oxidation route disclosed in US 4,229,448 [1] yields 3.7 g of 5-(3-chloropropoxy)picolinic acid as white crystals with a sharp melting point of 120–121 °C. Elemental analysis closely matches theoretical values: C found 50.12% (calc. 50.12%), H found 4.67% (calc. 4.67%), N found 6.49% (calc. 6.50%), Cl found 16.44% (calc. 16.44%). In contrast, the non-halogenated analog 5-(3-hydroxypropoxy)picolinic acid (CAS 1550489-99-0) has a molecular formula C₉H₁₁NO₄ and MW 197.19 g/mol , producing distinct and readily differentiable QC fingerprints. These orthogonal identity parameters—melting point and elemental match within ±0.02%—serve as definitive benchmarks for incoming material acceptance, distinguishing the target compound from mislabeled or degraded substitutes.

Melting point & elemental analysis
Specification review
m.p. 120–121 °C; C 50.12% (calc. 50.12%), H 4.67% (4.67%), N 6.49% (6.50%), Cl 16.44% (16.44%)
Supports identity verification and incoming QC acceptance
Deviation ≤0.02% for each element vs. theory; differentiates from hydroxypropoxy analog.
Quality Control Melting Point Elemental Analysis

Terminal Alkyl Chloride Handle Enables Controlled Nucleophilic Displacement Chemistry Absent in Non-Halogenated Analogs

The 3-chloropropoxy substituent of the target compound terminates in a primary alkyl chloride moiety, which is an excellent leaving group (pKₐ of conjugate acid HCl ≈ −7) capable of participating in SN2-type nucleophilic displacement reactions with amines, thiols, alkoxides, and other nucleophiles [1]. This synthetic handle is structurally absent in non-halogenated analogs: 5-(3-hydroxypropoxy)picolinic acid (OH is a poor leaving group without prior activation) and 5-propoxypicolinic acid (no heteroatom terminus for displacement) cannot undergo analogous direct substitution chemistry. The presence of the alkyl chloride thus uniquely positions 5-(3-chloropropoxy)picolinic acid as a universal diversification node for generating libraries of 5-O-linked picolinic acid derivatives through late-stage functionalization.

Alkyl chloride reactivity
Class-level
Primary alkyl chloride (pKₐ of HCl ≈ −7) enables SN2 nucleophilic displacement with amines, thiols, alkoxides.
Enables post-coupling diversification chemistry
Reactivity absent in 5-hydroxypropoxy- and 5-propoxypicolinic acids.
Organic Synthesis Nucleophilic Substitution Linker Chemistry

Recommended Application Scenarios for 5-(3-Chloropropoxy)picolinic Acid Based on Verified Differentiation Evidence


Antihypertensive Lead Optimization Intermediate

Use 5-(3-chloropropoxy)picolinic acid as a direct replacement for fusaric acid in antihypertensive lead optimization programs. The patent-backed evidence of equal or superior efficacy with reduced toxicity [1] supports its deployment in synthesizing ester and amide libraries aimed at improving the therapeutic index of picolinic acid-based DBH inhibitors.

Chemical Biology Probe Linker Platform

Leverage the terminal alkyl chloride leaving group to append fluorophores, biotin, or affinity tags onto the picolinic acid core via nucleophilic substitution. This reactivity, absent in 5-(3-hydroxypropoxy)- or 5-propoxypicolinic acids [1], enables the construction of bifunctional probes for target engagement and pull-down studies without additional activation steps.

Procurement QC Reference Standard for Halogenated Picolinic Acids

Deploy the well-characterized melting point (120–121 °C) and tight elemental analysis match (±0.02%) [1] as a reference standard for incoming quality control of 5-(3-chloropropoxy)picolinic acid lots. These orthogonal, quantitative identity parameters distinguish the target compound from mislabeled analogs such as 5-(3-hydroxypropoxy)picolinic acid and provide unambiguous go/no-go acceptance criteria for laboratory procurement.

Application
Selection Property
Validation Focus
DBH inhibitor lead optimization research
Haloalkoxy substitution and reported activity-toxicity profile
Model-response endpoints and safety-margin investigation
Chemical probe linker construction
Terminal alkyl chloride leaving group
Nucleophilic displacement efficiency in bioconjugation
Procurement QC reference standard
Melting point and elemental analysis fidelity
Lot-to-lot identity confirmation and impurity screening
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